molecular formula C13H11BrN2O4S B14531618 N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide CAS No. 62547-27-7

N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide

Cat. No.: B14531618
CAS No.: 62547-27-7
M. Wt: 371.21 g/mol
InChI Key: XMINFYATOFVCNY-UHFFFAOYSA-N
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Description

N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and are widely used in medicinal chemistry. This compound features a bromine atom, a hydroxyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide typically involves multiple steps:

    Formation of Sulfonamide: The initial step involves the reaction of 4-aminobenzenesulfonyl chloride with 5-bromo-2-hydroxybenzoic acid in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.

    Purification: The crude product is then purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Microwave Irradiation: This method enhances the reaction rate and yield by using microwave energy to heat the reaction mixture.

    Continuous Flow Synthesis: This technique allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve heating and the use of polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation of the hydroxyl group yields ketones.

    Reduction Products: Reduction of the hydroxyl group yields alkanes.

Scientific Research Applications

N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide involves:

    Molecular Targets: The compound targets bacterial enzymes, inhibiting their function and preventing bacterial growth.

    Pathways Involved: It interferes with the synthesis of folic acid in bacteria, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfabenzamide: Another sulfonamide with antibacterial properties.

    Sulfathiazole: Known for its use in treating bacterial infections.

    Sulfacetamide: Used in topical antibacterial preparations.

Properties

CAS No.

62547-27-7

Molecular Formula

C13H11BrN2O4S

Molecular Weight

371.21 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-5-bromo-2-hydroxybenzamide

InChI

InChI=1S/C13H11BrN2O4S/c14-8-1-6-12(17)11(7-8)13(18)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18)

InChI Key

XMINFYATOFVCNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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